molecular formula C12H16N2O3S B2619846 2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole CAS No. 2097904-20-4

2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2619846
CAS No.: 2097904-20-4
M. Wt: 268.33
InChI Key: AYIXDLXJFMZAAZ-UHFFFAOYSA-N
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Description

2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a morpholine ring and a sulfonyl group attached to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of morpholine-4-sulfonyl chloride with an appropriate isoindole precursor. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydroisoindole derivatives, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The isoindole ring can interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-sulfonyl)-2-nitrophenylmorpholine
  • 4-(2-chloro-4-nitrophenyl)morpholine
  • 4-(2-fluoro-4-nitrophenyl)morpholine

Uniqueness

2-(morpholine-4-sulfonyl)-2,3-dihydro-1H-isoindole is unique due to its combination of a morpholine ring and an isoindole structure. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-18(16,13-5-7-17-8-6-13)14-9-11-3-1-2-4-12(11)10-14/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIXDLXJFMZAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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